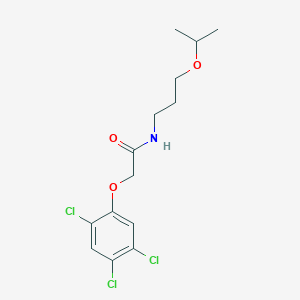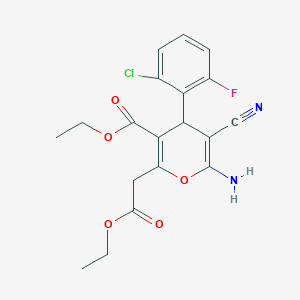
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide, also known as Protoporphyrinogen oxidase (PPO) inhibitor, is a chemical compound that is used in scientific research for various purposes. It is a potent herbicide that is commonly used to control weeds in agriculture. The chemical structure of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is C15H18Cl3NO3.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme plays a crucial role in the biosynthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of protoporphyrinogen, which is toxic to plants and causes their death.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide has several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is essential for photosynthesis. The chemical also disrupts the cell membranes of plants, leading to their death. Additionally, it affects the metabolism of plants, leading to the accumulation of toxic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide in lab experiments include its potent herbicidal properties, which make it an effective tool for studying the effects of herbicides on plants. The chemical is also widely available and relatively inexpensive. However, the limitations of using the chemical include its toxicity and potential environmental impact. Careful handling and disposal of the chemical are necessary to prevent harm to researchers and the environment.
Direcciones Futuras
There are several future directions for research involving N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide. One area of research is the development of new PPO inhibitors that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and wildlife. Additionally, research is needed to investigate the long-term effects of herbicide use on soil health and the environment.
Métodos De Síntesis
The synthesis of N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 3-isopropoxypropylamine in the presence of a catalyst. The reaction takes place under controlled conditions of temperature and pressure to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide is widely used in scientific research for its potent herbicidal properties. It is used to study the mechanism of action of PPO inhibitors and their effects on plant growth and development. The chemical is also used to investigate the biochemical and physiological effects of herbicides on crops and their impact on the environment.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxypropyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3NO3/c1-9(2)20-5-3-4-18-14(19)8-21-13-7-11(16)10(15)6-12(13)17/h6-7,9H,3-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSNGRJNSJKRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-2-(2,4,5-trichlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![3-(1,3-benzothiazol-2-ylthio)-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5171847.png)

![9-ethyl-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5171859.png)
![5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5171862.png)
![N-(2-fluorophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5171867.png)
![methyl 4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5171879.png)
![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)

![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)